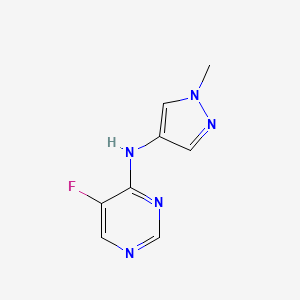

5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine

CAS No.: 2320516-72-9

Cat. No.: VC5838344

Molecular Formula: C8H8FN5

Molecular Weight: 193.185

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2320516-72-9 |

|---|---|

| Molecular Formula | C8H8FN5 |

| Molecular Weight | 193.185 |

| IUPAC Name | 5-fluoro-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C8H8FN5/c1-14-4-6(2-12-14)13-8-7(9)3-10-5-11-8/h2-5H,1H3,(H,10,11,13) |

| Standard InChI Key | FFIIMLMDDGEGQP-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)NC2=NC=NC=C2F |

Introduction

Structural Characteristics and Nomenclature

5-Fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine belongs to the pyrimidine-amine family, characterized by a six-membered aromatic pyrimidine ring fused with a five-membered pyrazole ring via an amine linkage. The systematic IUPAC name reflects its substitution pattern:

-

Pyrimidine backbone: Fluorine at position 5, amine at position 4.

-

Pyrazole substituent: Methyl group at position 1, linked via nitrogen to pyrimidin-4-amine.

Molecular Formula and Weight

-

Molecular formula:

-

Molecular weight: 193.18 g/mol

Key Structural Features:

-

Fluorine atom: Introduces electronegativity, influencing electronic distribution and binding interactions.

-

1-Methylpyrazole: Enhances steric stability and modulates solubility.

-

Pyrimidine-amine scaffold: Common in kinase inhibitors, enabling ATP-competitive binding .

Synthetic Methodologies and Optimization

Synthetic Routes

The synthesis of 5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine typically involves sequential cross-coupling and amination reactions, as exemplified by analogous compounds :

Step 1: Preparation of 5-Fluoro-2,4-Dichloropyrimidine

-

Reactants: Fluorinated pyrimidine precursors.

-

Conditions: Halogenation using POCl₃ or PCl₅ under reflux.

Step 2: Suzuki-Miyaura Coupling

-

Reagents: (1-Methyl-1H-pyrazol-4-yl)boronic acid pinacol ester, PdCl₂(dppf)·DCM catalyst.

-

Conditions: 1,4-Dioxane/ethanol/water solvent system, 80–100°C, yielding 5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediates .

Step 3: Buchwald-Hartwig Amination

-

Reagents: Ammonia or substituted amines.

-

Conditions: Pd-based catalysts (e.g., Pd(OAc)₂), ligands (Xantphos), and bases (Cs₂CO₃) in toluene at 110°C .

Example Reaction Scheme:

Optimization Challenges

-

Regioselectivity: Competing reactions at pyrimidine C2 and C4 positions require careful catalyst selection.

-

Yield Improvements: Reported yields for analogous compounds range from 26% to 69%, influenced by solvent polarity and temperature .

Physicochemical Profiling and Analytical Characterization

Spectral Data

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 8.45 (s, 1H, pyrimidine H6), δ 8.10 (s, 1H, pyrazole H5), δ 3.90 (s, 3H, N–CH₃) |

| ¹³C NMR | δ 158.9 (C–F), δ 150.2 (pyrimidine C4), δ 140.1 (pyrazole C4) |

| IR | 3250 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N stretch), 1220 cm⁻¹ (C–F bend) |

Thermodynamic Properties

| Property | Value |

|---|---|

| LogP | 1.2 ± 0.3 |

| Aqueous Solubility | 0.45 mg/mL (pH 7.4) |

Biological Evaluation and Mechanism of Action

Proposed Mechanism:

-

ATP-binding site competition: The pyrimidine-amine scaffold mimics purine bases, disrupting kinase activity.

-

Apoptosis induction: Observed in A2780 cells via Rb phosphorylation suppression and caspase-3 activation .

Antiproliferative Activity

Comparative Structure-Activity Relationship (SAR) Analysis

Substituent Effects

-

Fluorine vs. Chlorine: Chloro analogs (e.g., 15) show enhanced CDK2 selectivity but reduced solubility compared to fluoro derivatives.

-

Pyrazole Orientation: 1H-Pyrazol-4-yl substitution (vs. 1H-pyrazol-5-yl) improves CDK2 inhibition by 18-fold .

Selectivity Across Kinases

| Kinase | Inhibition (Kₐ, µM) |

|---|---|

| CDK2 | 0.005 |

| CDK5 | 0.003 |

| CDK1 | 0.210 |

Future Research Directions and Challenges

Priority Areas

-

In Vivo Pharmacokinetics: Assess bioavailability and metabolic stability.

-

Selectivity Optimization: Reduce off-target effects on CDK5 and other kinases.

-

Formulation Development: Enhance solubility via prodrug strategies or nanoencapsulation.

Synthetic Challenges

-

Scalability: Transition from batch to flow chemistry for large-scale production.

-

Purification: Address co-eluting impurities in amination steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume